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Hafnium sulfide (HfS2) - 18855-94-2

Hafnium sulfide (HfS2)

Catalog Number: EVT-433390
CAS Number: 18855-94-2
Molecular Formula: HfS2
Molecular Weight: 242.6 g/mol
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Product Introduction

Description
Hafnium sulfide (HfS2) is an inorganic compound of hafnium and sulfur . It is a layered dichalcogenide with a metallic luster and is a kind of two-dimensional semiconductor material . Hafnium sulfide is stable in air and is insoluble in water, dilute acid, alkali, and most organic solvents .

Synthesis Analysis

Hafnium disulfide can be synthesized using a simple and cost-effective method to grow layered belt-like nano-crystals of HfS2 with a large interlayer spacing followed by its chemical exfoliation . The as-grown crystals exfoliate into single or few layers in some minutes using a solvent-assisted ultrasonification method in N-Cyclohexyl-2-pyrrolidone . Hafnium disulfide powder can also be produced by reacting hydrogen sulfide and hafnium oxides at 500–1300 °C .

Molecular Structure Analysis

The Hafnium sulfide molecule contains a total of 2 bonds. There are 2 non-H bonds, 2 multiple bonds, and 2 double bonds . Images of the chemical structure of Hafnium sulfide are given in the source .

Chemical Reactions Analysis

A self-passivated dihafnium sulfide electride ([Hf 2 S] 2+ ∙2e −) by double amorphous layers exhibits a strong oxidation resistance in water and acid solutions, enabling a persistent electrocatalytic hydrogen evolution reaction . The product of its oxidation is hafnium dioxide, HfO2 .

Physical And Chemical Properties Analysis

Hafnium sulfide is a purple solid powder . It has a molecular weight of 246.62 g/mol and a theoretical density of 6.03 g/cm³ . Hafnium disulfide is a semiconductor with an indirect bandgap of 2.0 eV. Single layers of HfS2 are predicted to have a direct bandgap of 1.2 eV .

Titanium Sulfide (TiS2)

  • Relevance: Titanium sulfide and hafnium sulfide (HfS2) share a similar structure, both belonging to the group IVB transition metal dichalcogenide family. [] These compounds consist of a layer of metal atoms (titanium or hafnium) sandwiched between two layers of sulfur atoms, forming a layered structure. This structural similarity often translates into analogous chemical properties and potential applications.

Zirconium Sulfide (ZrS2)

  • Relevance: Zirconium sulfide (ZrS2) is structurally analogous to hafnium sulfide (HfS2), as both are classified as group IVB transition metal dichalcogenides. [, ] These compounds share a common structural motif: a layer of metal atoms (zirconium or hafnium) sandwiched between two layers of sulfur atoms, resulting in a characteristic layered structure.

Molybdenum and Tungsten Dichalcogenides

  • Compound Description: While not explicitly named, molybdenum (Mo) and tungsten (W) dichalcogenides are mentioned as a distinct group within the broader family of transition metal dichalcogenides (TMDs). [] These compounds, like MoS2 and WS2, are known for their semiconducting properties and potential in electronics and optoelectronics.
  • Relevance: Although belonging to a different group (group VIB) within the transition metal dichalcogenide (TMD) family, molybdenum and tungsten dichalcogenides share structural similarities with hafnium sulfide (HfS2). [] The common structural motif is a layered arrangement, where a layer of metal atoms (molybdenum, tungsten, or hafnium) is sandwiched between two layers of chalcogen atoms (sulfur in this case). Despite being in different groups, the shared layered structure often leads to comparable physical properties and potential applications.
Source and Classification

Hafnium sulfide is classified as a dichalcogenide material, similar to molybdenum disulfide and tungsten disulfide. It exhibits a layered structure that can be exfoliated into few-layer nanosheets, which are essential for its application in two-dimensional materials science. The compound is categorized under transition metal dichalcogenides, specifically within the family of two-dimensional semiconductors.

Synthesis Analysis

Hafnium sulfide can be synthesized through several methods:

  1. High-Temperature Reaction: One common method involves the reaction of hafnium oxide with hydrogen sulfide gas at temperatures ranging from 500 to 1300 degrees Celsius. The reaction can be represented as:
    HfO2+2H2SHfS2+2H2O\text{HfO}_2+2\text{H}_2\text{S}\rightarrow \text{HfS}_2+2\text{H}_2\text{O}
    This method yields hafnium sulfide powder directly from its precursors under controlled conditions.
  2. Chemical Vapor Deposition: Another effective method is chemical vapor deposition, where hafnium chloride and hydrogen sulfide serve as precursors. This technique allows for the growth of high-quality thin films of hafnium sulfide.
  3. Liquid Phase Exfoliation: In industrial settings, liquid phase exfoliation is often employed to produce few-layer hafnium sulfide nanosheets from bulk crystals. This method involves dispersing bulk material in a solvent and applying ultrasonic treatment to achieve delamination into thinner layers .
Molecular Structure Analysis

Hafnium sulfide crystallizes in a layered structure characterized by weak van der Waals forces between the layers. The most stable form is the octahedral (1T) structure, where each layer consists of hafnium atoms sandwiched between sulfur atoms. The molecular weight of hafnium sulfide is approximately 242.62 g/mol. The electronic properties of HfS₂ vary with thickness; bulk HfS₂ has an indirect band gap of about 2 eV, while monolayer HfS₂ exhibits a direct band gap of approximately 1.2 eV .

Chemical Reactions Analysis

Hafnium sulfide participates in various chemical reactions:

  1. Oxidation: Under elevated temperatures in the presence of oxygen, hafnium sulfide can be oxidized to form hafnium oxide and sulfur dioxide:
    HfS2+3O2HfO2+2SO2\text{HfS}_2+3\text{O}_2\rightarrow \text{HfO}_2+2\text{SO}_2
  2. Reduction: Hafnium sulfide can be reduced using strong reducing agents like lithium aluminum hydride, yielding elemental hafnium and hydrogen sulfide gas:
    HfS2+4LiAlH42H2S+Hf+4LiAl\text{HfS}_2+4\text{LiAlH}_4\rightarrow 2\text{H}_2\text{S}+\text{Hf}+4\text{LiAl}
  3. Substitution Reactions: Hafnium sulfide can react with halogens to form hafnium halides and sulfur:
    HfS2+4X2HfX4+2S\text{HfS}_2+4\text{X}_2\rightarrow \text{HfX}_4+2\text{S}
    where XX represents halogen atoms such as chlorine or bromine .
Mechanism of Action

The mechanism of action for hafnium sulfide primarily relates to its electronic properties as a semiconductor:

  • Target of Action: Hafnium sulfide acts as a semiconductor with an indirect band gap.
  • Mode of Action: It forms few-layer structures that can be easily exfoliated; these structures are critical for applications in field-effect transistors.
  • Biochemical Pathways: In electronic applications, the material's bioavailability is determined by its ability to form stable few-layer flakes during synthesis.
  • Environmental Influence: The synthesis temperature significantly affects the quality and stability of the produced flakes.

The result of this action includes the creation of stable few-layer flakes suitable for high-performance electronic devices .

Physical and Chemical Properties Analysis

The physical and chemical properties of hafnium sulfide include:

  • Color: Dark brown
  • Structure: Layered octahedral (1T) configuration
  • Band Gap: Approximately 2 eV (indirect) in bulk form; around 1.2 eV (direct) in monolayer form
  • Conductivity: Exhibits high electron mobility, making it suitable for electronic applications.
  • Stability: Stable under ambient conditions but can undergo oxidation at elevated temperatures .
Applications

Hafnium sulfide has diverse applications due to its unique properties:

  1. Electronics: Used in the fabrication of field-effect transistors due to high electron mobility.
  2. Optoelectronics: Employed in photodetectors and light-emitting devices because of strong absorption in visible and ultraviolet light.
  3. Catalysis: Acts as a catalyst in hydrogenation and dehydrogenation reactions.
  4. Energy Storage: Explored for use in batteries and supercapacitors due to its high surface area and conductivity.
  5. Nanoelectronics: Its thin-layer structure allows for integration into nanoscale devices, enhancing performance compared to traditional materials .
Introduction to Hafnium Sulfide (HfS₂)

Historical Development and Discovery of Hafnium Disulfide

The documented synthesis and characterization of Hafnium Disulfide emerged in the late 1950s, concurrent with scientific investigations into related transition metal chalcogenides. The earliest confirmed report in the chemical literature dates back to 1958 by Frederick Kenneth McTaggart and Angelica David Wadsley at the Commonwealth Scientific and Industrial Research Organisation (Commonwealth Scientific and Industrial Research Organisation, CSIRO) in Canberra, Australia. Their extensive research focused on systematically preparing and characterizing the sulfides, selenides, and tellurides of Group 4 (Group 4) elements—titanium (Titanium), zirconium (Zirconium), and hafnium (Hafnium)—alongside thorium sulfide (Thorium Sulfide) [3]. This foundational work established reliable synthesis protocols and initiated the understanding of the basic properties of these materials.

The initial synthesis method employed by McTaggart and Wadsley involved high-temperature reactions. A prevalent and enduring technique for producing Hafnium Disulfide powder involves reacting hydrogen sulfide gas (Hydrogen Sulfide, H₂S) with hafnium oxides (typically Hafnium Dioxide, Hafnium Dioxide) at elevated temperatures ranging from 500°C to 1300°C [1] [6]:Hafnium Dioxide + 2 Hydrogen Sulfide → Hafnium Disulfide + 2 Water

For several decades following its initial discovery, Hafnium Disulfide remained primarily a subject of academic interest within the field of solid-state chemistry. Research during this period focused on elucidating its crystal structure, basic electronic properties (identifying it as an indirect bandgap semiconductor), and its behavior under various conditions like high pressure. It was often noted for its relatively low conductivity compared to other transition metal dichalcogenides like Molybdenum Disulfide, contributing to its initial classification as semi-insulating .

A significant resurgence of interest in Hafnium Disulfide began in the mid-2010s, driven by the explosive growth of research into two-dimensional materials following the isolation of graphene. The recognition that Hafnium Disulfide, like graphite, possesses a layered structure held together by weak van der Waals forces enabled its exfoliation down to atomically thin monolayers using techniques analogous to the mechanical exfoliation ("Scotch Tape" method) pioneered for graphene [1] . This breakthrough facilitated the first experimental fabrication and evaluation of Hafnium Disulfide-based field-effect transistors in 2016, marking the transition of Hafnium Disulfide from a primarily theoretical interest to an experimentally validated electronic material with significant potential . Subsequent research has explored various synthesis and processing techniques, including liquid phase exfoliation for high-yield production of few-layer flakes [1], chemical vapor deposition, and intercalation chemistry to modify its properties [5], solidifying its position within the toolkit of 2D semiconductors.

Table 1: Key Milestones in Hafnium Disulfide Research

YearMilestoneSignificance
1958First documented synthesis by McTaggart and Wadsley [3]Established Hafnium Disulfide as a distinct compound within Group IVB transition metal dichalcogenides.
1987Experimental confirmation of indirect bandgap (~1.8 eV) [1]Solidified understanding of Hafnium Disulfide's fundamental electronic structure.
2016First experimental fabrication of few-layer Hafnium Disulfide transistors Demonstrated practical device potential and validated theoretical predictions of semiconducting behavior.
2017High-yield synthesis via liquid phase exfoliation [1]Enabled scalable production of few-layer Hafnium Disulfide flakes for research and development.
2020sExploration of intercalation & nanostructuring [5] [7]Advanced methods for property tuning (electronic, phononic) and device architecture (nanoribbons).

Structural Classification Within Transition Metal Dichalcogenides

Hafnium Disulfide belongs unequivocally to the broad class of inorganic compounds known as transition metal dichalcogenides. These materials share the general formula MX₂, where M represents a transition metal atom and X represents a chalcogen atom (Sulfur, Selenium, or Tellurium). Within the TMDC family, Hafnium Disulfide is specifically categorized as a Group IVB transition metal dichalcogenide, alongside Zirconium Disulfide (Zirconium Disulfide) and Titanium Disulfide (Titanium Disulfide), owing to the position of Hafnium (Hafnium) in Group 4 of the periodic table.

The defining structural characteristic of Hafnium Disulfide, common to many TMDCs, is its layered crystal structure. In its bulk form, Hafnium Disulfide crystallizes in a cadmium iodide (Cadmium Iodide, CdI₂)-type structure with 1T (Trigonal) symmetry (space group P3m1, No. 164) [1] [2] [4]. This structure consists of stacked three-atom layers (S-Hf-S), as depicted in Figure 1:

  • Intralayer Bonding: Within each S-Hf-S layer, the Hafnium atoms are octahedrally coordinated by six sulfur atoms. The bonding between Hafnium and sulfur atoms within the plane is primarily strong ionic/covalent, resulting in a robust two-dimensional sheet.
  • Interlayer Bonding: Consecutive S-Hf-S layers are stacked vertically. The interaction between these layers is governed by weak van der Waals forces. This weak interlayer bonding is the key structural feature enabling the mechanical exfoliation of Hafnium Disulfide into thin flakes, down to a single monolayer (S-Hf-S) [1] [4] . The exfoliation process exploits the ease of shearing these van der Waals-bonded layers apart.

The unit cell parameters for bulk Hafnium Disulfide are well-established through X-ray diffraction (X-ray Diffraction) studies:

  • Lattice parameter a = b ≈ 0.363 nm
  • Lattice parameter c ≈ 0.584 - 0.586 nm [1] [2]
  • Angles α = β = 90°, γ = 120° (defining the hexagonal symmetry within the layers)

The thickness of a single S-Hf-S monolayer (triple atomic layer) is approximately 0.59 nm , consistent with the c-axis parameter divided by the number of layers per unit cell in the stacking direction. Bulk crystals suitable for exfoliation are typically grown via vapor transport techniques over extended periods (up to several months), yielding highly crystalline, hexagonal-shaped platelets, often with lateral dimensions of 0.6-0.8 cm and a characteristic red-transparent or dark brown to purple-brown appearance [2] [4] . These crystals exhibit high purity (>99.995%) and low defect density, essential for fundamental studies and device fabrication [2] [4].

Table 2: Structural Parameters of Hafnium Disulfide (Hafnium Disulfide)

PropertyValueDescription/Notes
Crystal Structure1T (Trigonal)CdI₂-type structure; Space Group P3m1 (No. 164) [1] [2]
Lattice Parameter a0.363 nmIn-plane lattice constant [1] [2]
Lattice Parameter c0.584 - 0.586 nmOut-of-plane (stacking) lattice constant [1] [2]
Layer StackingVan der WaalsWeak forces enabling mechanical exfoliation
Monolayer Thickness~0.59 nm Thickness of one S-Hf-S triple layer
Coordination GeometryOctahedral (Oh)Hafnium atom surrounded by six Sulfur atoms
Bulk AppearanceDark Brown / Purple-Brown / Red-Transparent crystalsColor varies with crystal thickness and purity [2] [3] [4]
Common Growth MethodChemical Vapor Transport (Vapor Transport)High-temperature synthesis over weeks/months [2]

Comparative Analysis of Group IVB Transition Metal Dichalcogenides: Hafnium Disulfide vs. Zirconium Disulfide and Titanium Disulfide

Group IVB transition metal dichalcogenides—Hafnium Disulfide (Hafnium Disulfide), Zirconium Disulfide (Zirconium Disulfide), and Titanium Disulfide (Titanium Disulfide)—share the common 1T crystal structure and chemical formula MX₂ (M = Titanium, Zirconium, Hafnium; X = Sulfur). However, systematic variations in electronic properties and chemical behavior arise due to the differing ionic radii and electronegativities of the central metal atoms moving down the group (Titanium → Zirconium → Hafnium). Hafnium Disulfide often exhibits distinct characteristics crucial for specific applications.

  • Electronic Band Structure:
  • Bandgap Type and Magnitude: All three exhibit indirect bandgaps in their bulk multilayered forms. A key differentiating factor is the bandgap energy. Titanium Disulfide possesses the smallest bandgap among the three, often behaving as a semi-metal or very narrow-gap semiconductor. Zirconium Disulfide has a larger bandgap than Titanium Disulfide but generally smaller than Hafnium Disulfide. Bulk Hafnium Disulfide consistently demonstrates the largest experimental indirect bandgap within the group, reported to be approximately ~1.8 eV [1] . This wider bandgap translates to lower intrinsic carrier concentrations at room temperature and potentially better control of leakage currents in electronic devices compared to Zirconium Disulfide and especially Titanium Disulfide.
  • Monolayer Behavior: Thinning down to a monolayer induces a transition in some TMDCs. Theoretical predictions and experimental evidence suggest that monolayer Hafnium Disulfide undergoes an indirect-to-direct bandgap transition, with the direct bandgap estimated to be around ~1.0 - 1.2 eV [2] . This direct gap in monolayers is highly beneficial for optoelectronic applications involving light absorption and emission. While Zirconium Disulfide also shows a similar indirect-to-direct transition upon exfoliation to a monolayer, the magnitude of its direct gap is typically lower than that predicted/observed in Hafnium Disulfide. Titanium Disulfide remains primarily metallic or semi-metallic even in monolayer form.
  • Carrier Mobility and Transport:
  • Theoretical calculations based on acoustic phonon scattering limits predict a high upper bound for the room-temperature electron mobility in monolayer Hafnium Disulfide, reaching values around ~1800 cm²/V·s . This prediction positions Hafnium Disulfide favorably compared to many other 2D semiconductors like Molybdenum Disulfide (Molybdenum Disulfide), where mobilities are often limited by stronger optical phonon scattering and defects. While experimental mobilities reported to date for exfoliated Hafnium Disulfide devices (e.g., ~45 cm²/V·s in early back-gated transistors ) are significantly lower than this theoretical limit—indicating the influence of extrinsic factors like contact resistance, interface traps, and impurities—they represent promising starting points. Continued optimization of device fabrication (e.g., using electrolyte gating which demonstrated significant current boost ) aims to bridge this gap. Zirconium Disulfide exhibits somewhat lower theoretical mobility limits than Hafnium Disulfide. Titanium Disulfide, due to its metallic nature, exhibits high conductivity but lacks semiconducting behavior essential for transistor channels.
  • Synthesis and Stability:
  • The synthesis of bulk crystals for all three typically involves high-temperature methods like chemical vapor transport or direct reaction of elements/chalcogenides. Hafnium Disulfide synthesis via the reaction of Hafnium Dioxide with Hydrogen Sulfide generally requires high temperatures (500-1300°C) [1] [6], comparable to those used for Zirconium Disulfide. The chemical similarity of Hafnium and Zirconium (a consequence of the lanthanide contraction) often makes their chemistry analogous, though separation and purification can be challenging. Titanium Disulfide tends to form more readily but can exhibit non-stoichiometry. Regarding stability, Hafnium Disulfide is relatively stable under ambient conditions compared to some more reactive TMDCs (like Black Phosphorus), but surface oxidation can occur, which can be leveraged for creating beneficial interfaces (e.g., conversion to Hafnium Dioxide for passivation in solar cells) [3].
  • Material Properties and Application Suitability:
  • Hafnium Disulfide: The combination of a relatively wide bandgap in bulk (good OFF-state control), a predicted direct gap and high mobility in monolayers, and compatibility with Hafnium-based high-k dielectrics (Hafnium Dioxide) used in conventional silicon technology makes it particularly attractive for low-power transistors, photodetectors, and as a component in advanced optoelectronic devices like polymer solar cells [3] [7] . Its potential for nanostructuring (e.g., nanoribbons) shows promise for ballistic transport devices meeting future technology node requirements [7].
  • Zirconium Disulfide: Shares structural similarities and a similar, though slightly smaller, bandgap profile with Hafnium Disulfide. It is also explored for electronics and optoelectronics but may offer slightly lower performance ceilings based on theoretical mobility predictions. Distinguishing it purely on intrinsic properties in applications can be subtle.
  • Titanium Disulfide: Primarily metallic/semi-metallic character limits its use as a conventional semiconductor channel material. It finds applications where high conductivity, intercalation hosts (e.g., batteries), or catalytic properties are desired, rather than in logic transistor channels.

Table 3: Comparative Properties of Group IVB Transition Metal Dichalcogenides (Bulk and Monolayer)

PropertyTitanium Disulfide (Titanium Disulfide)Zirconium Disulfide (Zirconium Disulfide)Hafnium Disulfide (Hafnium Disulfide)Implications for Hafnium Disulfide
Bulk Crystal Structure1T (CdI₂-type)1T (CdI₂-type)1T (CdI₂-type) [1] [2]Shared structural motif enables similar processing (exfoliation).
Bulk Bandgap TypeIndirect (or Semi-Metallic)IndirectIndirect (~1.8 eV) [1] Largest bulk bandgap in group enhances OFF-state control in thick devices.
Monolayer Bandgap TypeMetallic/Semi-MetallicDirectDirect (~1.0 - 1.2 eV) [2] Enables efficient light-matter interaction for optoelectronics.
Theoretical e⁻ Mobility (ML)Very High (Metallic)~1000 cm²/V·s (Est.)~1800 cm²/V·s Highest predicted mobility potential in group for high-speed electronics.
Experimental e⁻ Mobility (FL)N/A (Metallic)Moderate (Similar to early Hafnium Disulfide)~45 cm²/V·s (Back-gate), Higher w/ EDL Significant room for improvement via contact/interface engineering.
Typical Synthesis Temp.HighHigh (500-1300°C)High (500-1300°C) [1] [6]Requires specialized high-temperature processing.
Key Applications FocusBatteries, CatalysisElectronics, OptoelectronicsLow-Power Transistors, Photovoltaics, Nanoelectronics [3] [7] Wider bandgap & mobility potential favor advanced logic and energy devices.

Properties

CAS Number

18855-94-2

Product Name

Hafnium sulfide (HfS2)

IUPAC Name

bis(sulfanylidene)hafnium

Molecular Formula

HfS2

Molecular Weight

242.6 g/mol

InChI

InChI=1S/Hf.2S

InChI Key

IBPNRGHKXLNFKF-UHFFFAOYSA-N

SMILES

S=[Hf]=S

Canonical SMILES

S=[Hf]=S

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